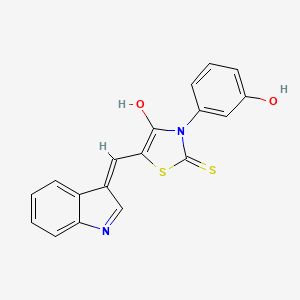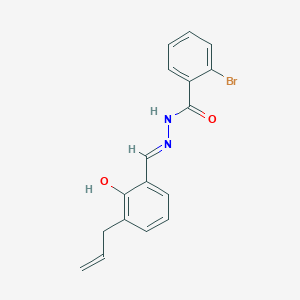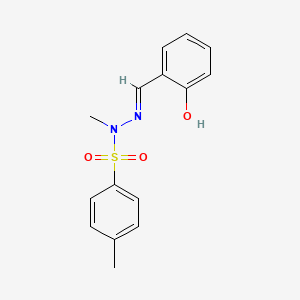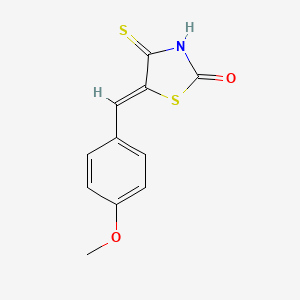
3-(3-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule has been shown to possess a range of interesting biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 3-(3-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is thought to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, this compound has been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that this compound possesses a range of interesting biochemical and physiological effects. This compound has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. Additionally, this molecule has been shown to possess anti-inflammatory properties, which may help to reduce inflammation in the body. Finally, this compound has been shown to possess anticancer properties, which may make it useful for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, this compound has been shown to possess a range of interesting biological activities, which may make it useful for a variety of different experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 3-(3-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One possible direction is to investigate the molecular mechanisms underlying its biological activities, in order to gain a better understanding of how this compound exerts its effects. Additionally, future research could focus on exploring the potential therapeutic applications of this compound, particularly in the areas of cancer and inflammation. Finally, future research could explore the potential use of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 3-(3-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3-hydroxybenzaldehyde and indole-3-carbaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then refluxed with potassium hydroxide to yield the final compound. This method has been shown to be efficient and reproducible, with high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
3-(3-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been studied extensively for its potential applications in scientific research. This compound has been shown to possess anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this molecule has been shown to possess antioxidant properties, which may make it useful for the prevention of oxidative stress-related diseases such as cancer and cardiovascular disease.
Eigenschaften
IUPAC Name |
4-hydroxy-3-(3-hydroxyphenyl)-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S2/c21-13-5-3-4-12(9-13)20-17(22)16(24-18(20)23)8-11-10-19-15-7-2-1-6-14(11)15/h1-10,21-22H/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVBOLLGXFJLOH-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)C4=CC(=CC=C4)O)O)C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)C4=CC(=CC=C4)O)O)/C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6022890.png)
![5-ethyl-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B6022906.png)
![3-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6022914.png)
![N-(3,5-dimethylphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6022920.png)

![1-[5-(cyclohexylamino)-7,7-dimethyl-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinol](/img/structure/B6022926.png)


![7-(difluoromethyl)-N-isobutyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6022951.png)
![7-(2,3-dimethoxybenzyl)-2-(2-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6022963.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinone](/img/structure/B6022975.png)
![7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6022983.png)
![N-[1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B6022991.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6022992.png)